molecular formula C11H17NO B8501170 4-Ethyl-4-formyloct-5-enenitrile CAS No. 67624-44-6

4-Ethyl-4-formyloct-5-enenitrile

Cat. No. B8501170
CAS RN: 67624-44-6
M. Wt: 179.26 g/mol
InChI Key: PUICHTSLQAPZSJ-UHFFFAOYSA-N
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Patent
US05166443

Procedure details

45.1 g per hour of 2-butenyl-2-ethyl-4-cyanobutanal (purity 64.0%, 28.9 g, 0.161 mol) and 950 ml (570 g, 33.5 mol) per hour of liquid ammonia were pumped at 250 bar and 50° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 43.3 g (96 ml) of a Y-zeolite pelleted with Aerosil 200 (HY-zeolite: Aerosil 200=9:1, SiO2 :Al2O3 =6:1). The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. From the product from 23.9 hours, 205.7 g of 3-butyl-3-ethylpiperidine and 438.4 g of a mixture of 2-butyl- and 2-butenyl-2-ethylpentane-1,5-diamine (8:1), corresponding to a diamine yield of 61.9% of theory, were isolated by fractional distillation on a 30 cm packed column (3 mm glass rings).
[Compound]
Name
2-butyl- and 2-butenyl-2-ethylpentane-1,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Y-zeolite
Quantity
96 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
61.9%

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)=[CH:2][CH2:3][CH3:4].N.O=[Si]=O.[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2-butyl- and 2-butenyl-2-ethylpentane-1,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
28.9 g
Type
reactant
Smiles
C(=CCC)C(C=O)(CCC#N)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Y-zeolite
Quantity
96 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Five
Name
Quantity
100 L
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 120° C.
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Details
Reaction Time
23.9 h
Name
Type
product
Smiles
C(CCC)C1(CNCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 205.7 g
YIELD: CALCULATEDPERCENTYIELD 754.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.